2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

Antifungal Pharmacokinetics CNS Infections

QC laboratories require well-characterized reference standards for method validation and ANDA submissions. 2-Desfluoro Fluconazole (Fluconazole EP Impurity D / USP Related Compound B) offers: 1) fully characterized impurity standard compliant with EP/USP monographs; 2) essential for HPLC method development, dissolution testing, and system suitability; 3) immediate stock availability with ambient-temperature global shipping.

Molecular Formula C13H13FN6O
Molecular Weight 288.28 g/mol
CAS No. 81886-51-3
Cat. No. B045892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
CAS81886-51-3
Synonymsα-(4-Fluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol;  USP Fluconazole Related Compound B; 
Molecular FormulaC13H13FN6O
Molecular Weight288.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F
InChIInChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2
InChIKeyHUEOBFHUKGPCHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluconazole Technical Baseline


2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (CAS 81886-51-3), commonly known as fluconazole, is a synthetic bis-triazole antifungal agent . It is distinguished within the azole class by its high aqueous solubility, low lipophilicity, and a unique pharmacokinetic profile characterized by high oral bioavailability (>90%) [1], low protein binding (11–12%) [2], extensive distribution into body fluids, and primary renal elimination as unchanged drug (80%) [3]. These properties establish it as a critical tool for treating systemic fungal infections, particularly those involving the central nervous system and urinary tract.

Why Fluconazole In-Class Substitution Fails


Generic substitution among triazole antifungals is clinically and scientifically inappropriate due to profound, well-documented differences in their physicochemical properties and pharmacokinetic behavior [1]. Unlike lipophilic and highly protein-bound azoles such as itraconazole and posaconazole, fluconazole is hydrophilic, exhibits minimal plasma protein binding (~12%), and is primarily eliminated unchanged by the kidneys [2]. This unique profile confers predictable, linear pharmacokinetics, independence from food and gastric pH for absorption, and superior penetration into sanctuary sites like the cerebrospinal fluid (CSF) and urine [3]. Consequently, substituting fluconazole with another azole based solely on shared target class (CYP51 inhibition) ignores critical differences in tissue distribution, drug-drug interaction potential, and elimination pathways that directly impact efficacy and safety. The quantitative evidence below details these specific, verifiable differentiators that define fluconazole's unique clinical niche and inform rational procurement and scientific selection.

Fluconazole Differentiation Guide


CSF Penetration in CNS Infections

Fluconazole demonstrates significantly higher cerebrospinal fluid (CSF) penetration (52–100% of serum concentration) compared to itraconazole (<1–10%) and posaconazole (0–250%), with a more consistent and higher median value than voriconazole (22–100%) [1]. In a direct comparative analysis, fluconazole's CSF penetration is quantified at 80%, markedly exceeding itraconazole's <10% and voriconazole's 60% [2].

Antifungal Pharmacokinetics CNS Infections

Oral Bioavailability & Food Independence

Fluconazole's absolute oral bioavailability is consistently high (≥90%), independent of food intake and gastric pH [1]. In contrast, itraconazole capsules have a variable bioavailability of ~55% that is significantly enhanced by food and gastric acidity [2], and posaconazole oral suspension bioavailability is increased by fat-rich foods [1].

Antifungal Pharmacokinetics Bioavailability

Low Protein Binding & Free Drug Activity

Fluconazole exhibits very low plasma protein binding (11–12%), resulting in a high fraction of free, pharmacologically active drug [1]. This contrasts sharply with itraconazole (>99%) and posaconazole (98–99%), where the majority of the drug is protein-bound and potentially inactive [1].

Antifungal Pharmacokinetics Protein Binding

Renal Elimination & Urinary Tract Infections

Fluconazole is primarily eliminated unchanged in the urine (~80%), making it the azole of choice for urinary tract infections (UTIs) caused by susceptible Candida species [1]. In contrast, itraconazole, voriconazole, and posaconazole undergo extensive hepatic metabolism with <2% of the parent drug excreted unchanged in urine, rendering them ineffective for UTIs [2].

Antifungal Pharmacokinetics Renal Elimination

CYP2C19 Inhibition Profile

Fluconazole is a strong inhibitor of CYP2C19 and a moderate inhibitor of CYP2C9 and CYP3A4, with IC50 values of 13 µM, 34 µM, and 32 µM, respectively [1]. This profile differs notably from voriconazole (IC50: CYP2C19 = 10 µM, CYP2C9 = 10 µM, CYP3A4 = 13 µM) and is markedly distinct from itraconazole, which is a very potent inhibitor of CYP3A4 (IC50: 0.08–0.13 µM) [1].

Antifungal Drug-Drug Interactions CYP450

In Vitro Spectrum Against Candida Species

In a comparative study of 100 clinical fungal isolates from AIDS patients, fluconazole exhibited higher MICs (lower potency) than itraconazole and ketoconazole against many strains, particularly Candida krusei, but never exceeded an MIC of 40 mg/L [1]. In contrast, itraconazole and ketoconazole had MICs >40 mg/L for one Cryptococcus neoformans strain [1]. More recent data shows fluconazole's MIC90 for C. albicans is 0.25–2 mg/L, compared to voriconazole's MIC90 of 0.03–0.25 mg/L, confirming a general but species-dependent difference in potency [2].

Antifungal In Vitro Susceptibility MIC

Fluconazole Application Scenarios


Cryptococcal Meningitis Prophylaxis & Treatment

The high and reliable penetration of fluconazole into the cerebrospinal fluid (CSF) (52–100%, with a median of 80% of serum concentration) [1] makes it a cornerstone of therapy for CNS cryptococcal infections. This is a niche where lipophilic azoles like itraconazole (CSF penetration <1–10%) are ineffective [2]. Procurement for hospitals managing HIV/AIDS or transplant populations should prioritize fluconazole for this life-threatening indication.

Candida Urinary Tract Infections

The primary renal elimination of fluconazole, with ~80% of the drug excreted unchanged in urine [3], uniquely positions it as the only triazole with demonstrated efficacy for treating Candida UTIs. Other azoles (itraconazole, voriconazole, posaconazole) undergo extensive hepatic metabolism and achieve negligible active drug concentrations in urine, making them unsuitable for this common clinical scenario [4].

Prophylaxis in Stem Cell Transplant Recipients

The consistent and high oral bioavailability (≥90%) of fluconazole, which is independent of food, gastric pH, or mucositis [5], provides a significant advantage over itraconazole and posaconazole suspension. This predictable absorption profile is critical for ensuring adequate drug exposure for antifungal prophylaxis in hematopoietic stem cell transplant recipients, reducing reliance on intravenous administration and therapeutic drug monitoring.

Reference Standard for PK & Drug Interaction Studies

Due to its well-defined, linear pharmacokinetics, low protein binding (11–12%) [6], and specific CYP2C19/2C9/3A4 inhibition profile [7], fluconazole serves as a model compound for studying azole class effects. It is frequently used as a comparator or probe substrate in clinical pharmacology studies evaluating new triazole antifungals or investigating drug-drug interaction mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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